2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropanesulfonamido group. One common synthetic route includes the reaction of a thioamide with α-haloketones under basic conditions to form the thiazole ring. The cyclopropanesulfonamido group can then be introduced through nucleophilic substitution reactions .
Chemical Reactions Analysis
2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of bacterial enzymes, reduction of inflammation, or induction of apoptosis in tumor cells .
Comparison with Similar Compounds
Similar compounds to 2-(2-(Cyclopropanesulfonamido)thiazol-4-yl)-2-methylpropanoic acid include other thiazole derivatives such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
N-(thiazol-2-yl)benzenesulfonamides: Exhibits antibacterial activity. The uniqueness of this compound lies in its specific combination of the cyclopropanesulfonamido group with the thiazole ring, which imparts distinct biological activities and chemical properties
Properties
Molecular Formula |
C10H14N2O4S2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H14N2O4S2/c1-10(2,8(13)14)7-5-17-9(11-7)12-18(15,16)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
RZSMBYXAQKBFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=N1)NS(=O)(=O)C2CC2)C(=O)O |
Origin of Product |
United States |
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